CID 24196801
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of borane-2,6-lutidine complex typically involves the reaction of borane with 2,6-lutidine under controlled conditions. One common method is to react borane-tetrahydrofuran complex with 2,6-lutidine in an inert atmosphere . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of borane-2,6-lutidine complex follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: CID 24196801 undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of aldehydes and ketones.
Substitution: The complex can participate in substitution reactions where the boron center is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with borane-2,6-lutidine complex include aldehydes, ketones, and other electrophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the complex .
Major Products: The major products formed from reactions involving borane-2,6-lutidine complex are often reduced organic compounds, such as alcohols from the reduction of aldehydes and ketones .
Scientific Research Applications
CID 24196801 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of other boron-containing compounds.
Biology: The complex is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use as a precursor for boron-containing drugs.
Industry: It is used in various industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which borane-2,6-lutidine complex exerts its effects involves the interaction of the boron center with electrophilic species. The boron atom, being electron-deficient, readily accepts electrons from donor molecules, facilitating various chemical reactions . This interaction is crucial in its role as a reducing agent and in other chemical transformations .
Comparison with Similar Compounds
- Borane-pyridine complex
- Borane-ammonia complex
- Borane-tetrahydrofuran complex
- Borane-morpholine complex
Comparison: CID 24196801 is unique due to the presence of the 2,6-lutidine ligand, which provides steric hindrance and enhances the stability of the complex compared to other borane complexes . This stability makes it particularly useful in reactions where other borane complexes might decompose .
Properties
InChI |
InChI=1S/C7H10BN/c1-6-4-3-5-7(2)9(6)8/h3-6H,1-2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJIFACXWRDRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]N1C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-42-6 | |
Record name | BORANE-2,6-LUTIDINE COMPLEX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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